LogP-Based Lipophilicity Comparison: 8-Methyloctadec-7-en-5-ol vs. Oleyl Alcohol
The computed octanol-water partition coefficient (XLogP3) of 8-methyloctadec-7-en-5-ol is 8.1, indicating extreme lipophilicity [1]. This value is approximately 1.5 log units higher than that of the unbranched C18 analog oleyl alcohol ((9Z)-octadecen-1-ol), which has a computed XLogP3 of 6.6 [2]. The higher logP arises from the combination of the additional methyl branch, the internalized hydroxyl position (C-5 vs. C-1), and the longer C19 backbone.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 8.1 |
| Comparator Or Baseline | Oleyl alcohol ((9Z)-octadecen-1-ol, CAS 143-28-2): XLogP3 = 6.6 |
| Quantified Difference | ΔXLogP3 = +1.5 log units (8.1 vs. 6.6); ~32-fold higher predicted partition coefficient for target compound. |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) using standardized fragment-based method. |
Why This Matters
A 1.5 logP difference translates to substantially different volatility, formulation behavior, and membrane partitioning, which directly impact suitability for pheromone lure development or biochemical assays requiring controlled release kinetics.
- [1] PubChem. Compound Summary for CID 71428198: 8-Methyloctadec-7-en-5-ol (XLogP3 value). https://pubchem.ncbi.nlm.nih.gov/compound/71428198 (accessed 2026-05-12). View Source
- [2] PubChem. Compound Summary for CID 5284499: Oleyl alcohol (XLogP3 value). https://pubchem.ncbi.nlm.nih.gov/compound/5284499 (accessed 2026-05-12). View Source
